![molecular formula C18H24N2O4 B13052646 Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate is a synthetic organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.40 . This compound is primarily used for research purposes and is known for its unique bicyclo[1.1.1]pentane core structure, which imparts distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate involves multiple steps, starting from readily available precursors. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis techniques such as flow photochemistry and batch reactions to produce the compound in multigram quantities .
化学反応の分析
Types of Reactions
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological targets, potentially modulating their activity . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Shares the bicyclo[1.1.1]pentane core but differs in functional groups.
Benzylbicyclo[1.1.1]pentane-1,3-dicarbamate: Similar structure but lacks the tert-butyl group.
Uniqueness
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate is unique due to its combination of benzyl and tert-butyl groups, which impart distinct chemical properties and potential biological activities .
特性
分子式 |
C18H24N2O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-16(2,3)24-15(22)20-18-10-17(11-18,12-18)19-14(21)23-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
OTKBTQQVMWTIAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)

![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
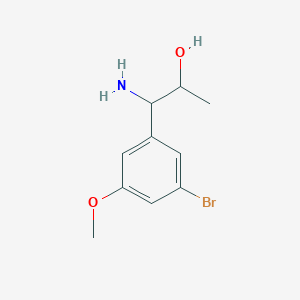
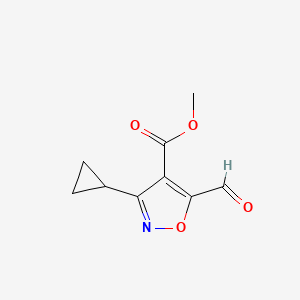
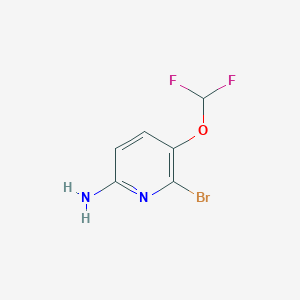
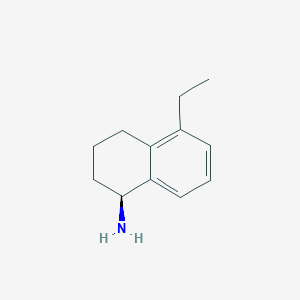
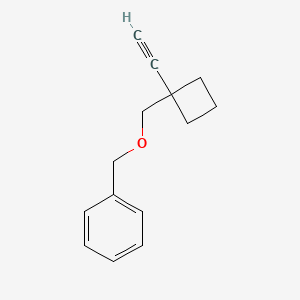
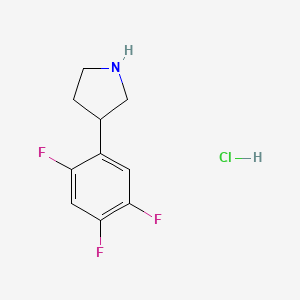

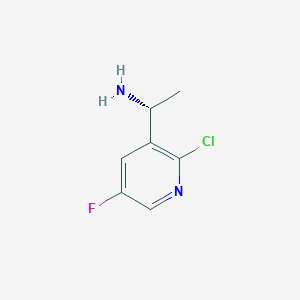

![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)

